molecular formula C9H15ClN4O B13534892 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide

Cat. No.: B13534892
M. Wt: 230.69 g/mol
InChI Key: HSFWMBKLNJJZNJ-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, and a butanamide chain with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation to introduce the chloro and methyl substituents.

    Attachment of the Butanamide Chain: The butanamide chain is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a suitable butanoyl chloride in the presence of a base.

    Introduction of the Methylamino Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It is used as a probe in biological studies to understand the interaction of pyrazole derivatives with biological macromolecules.

    Industrial Applications: The compound is explored for its use as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with active sites of enzymes, potentially inhibiting their activity. The methylamino group may enhance the compound’s binding affinity and specificity towards its targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile: This compound shares the pyrazole ring structure but differs in the substituents attached to the ring and the chain length.

    4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde: Similar pyrazole ring structure with a benzaldehyde group instead of the butanamide chain.

Uniqueness

4-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide is unique due to the presence of both the methylamino group and the butanamide chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H15ClN4O

Molecular Weight

230.69 g/mol

IUPAC Name

4-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)butanamide

InChI

InChI=1S/C9H15ClN4O/c1-6-7(10)5-14(13-6)4-3-8(12-2)9(11)15/h5,8,12H,3-4H2,1-2H3,(H2,11,15)

InChI Key

HSFWMBKLNJJZNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCC(C(=O)N)NC

Origin of Product

United States

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